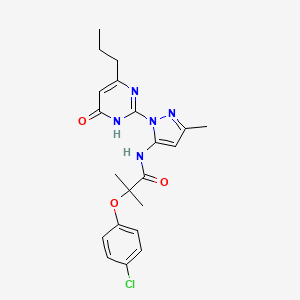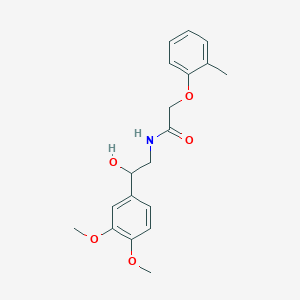
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, with a molecular weight of 1419.5355 g/mol. It has been found to have a wide range of beneficial effects on various physiological systems, including the gastrointestinal tract, central nervous system, cardiovascular system, and musculoskeletal system.
Mecanismo De Acción
The exact mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to promote wound healing, reduce inflammation, and improve tissue repair in various animal models. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury. Additionally, N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have cardioprotective effects, improving cardiac function and reducing the risk of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive peptide that can be synthesized in large quantities. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is also highly bioavailable, meaning that it can be easily absorbed and distributed throughout the body. However, one limitation of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several potential future directions for research on N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide. One area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of inflammatory bowel disease (IBD). N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have anti-inflammatory effects in the gastrointestinal tract, and several studies have suggested that it may be effective in treating IBD in animal models. Another area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of musculoskeletal injuries. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to promote tissue repair and reduce inflammation in the musculoskeletal system, and several studies have suggested that it may be effective in treating injuries such as tendonitis and muscle strains. Finally, there is interest in exploring the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these disorders.
Métodos De Síntesis
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been found to have a wide range of beneficial effects, including promoting wound healing, reducing inflammation, and improving tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDFDRLQDKCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)




![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)






![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
